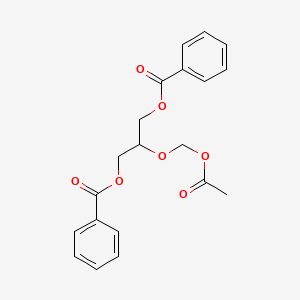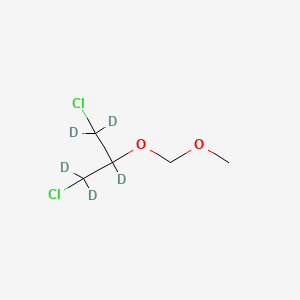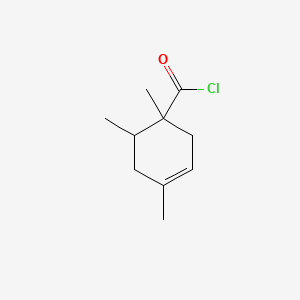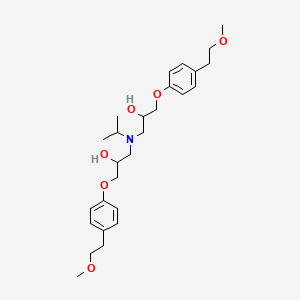
Betamethasone β-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone β-D-Glucuronide Sodium Salt is a glucuronide conjugate of betamethasone, a potent corticosteroid with anti-inflammatory and immunosuppressive properties. This compound is often used in research to study the metabolism and pharmacokinetics of betamethasone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone β-D-Glucuronide Sodium Salt typically involves the glucuronidation of betamethasone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound generally follows the same principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Betamethasone β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Hydrolysis: The glucuronide moiety can be hydrolyzed under acidic or enzymatic conditions to release betamethasone.
Oxidation: Betamethasone can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups in betamethasone to hydroxyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Betamethasone.
Oxidation: Betamethasone derivatives with oxidized functional groups.
Reduction: Reduced forms of betamethasone.
Scientific Research Applications
Betamethasone β-D-Glucuronide Sodium Salt has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used to study the metabolism and excretion of betamethasone in biological systems.
Drug Development: Helps in understanding the pharmacological and toxicological profiles of betamethasone.
Biological Research: Used in studies involving glucuronidation processes and enzyme kinetics.
Medical Research: Investigates the therapeutic potential and side effects of betamethasone and its metabolites.
Mechanism of Action
Betamethasone β-D-Glucuronide Sodium Salt exerts its effects through the release of betamethasone upon hydrolysis. Betamethasone, a corticosteroid, binds to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and immune functions. The molecular targets include various inflammatory mediators and transcription factors such as NF-κB .
Comparison with Similar Compounds
- Betamethasone Dipropionate
- Betamethasone Valerate
- Betamethasone Sodium Phosphate
Comparison: Betamethasone β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugate form, which makes it particularly useful for studying the metabolism and excretion of betamethasone. In contrast, other forms like betamethasone dipropionate and betamethasone valerate are primarily used for their therapeutic effects in treating inflammatory conditions .
Properties
CAS No. |
105088-07-1 |
|---|---|
Molecular Formula |
C28H36FNaO11 |
Molecular Weight |
590.573 |
IUPAC Name |
sodium;6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19?,20?,21?,22?,24?,25-,26-,27-,28-;/m0./s1 |
InChI Key |
ZEFLDBQGUAWYGO-RPQAGTFSSA-M |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Synonyms |
(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


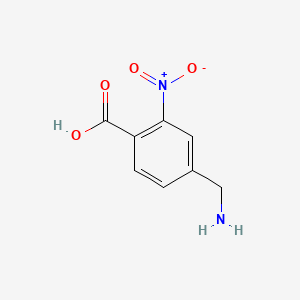
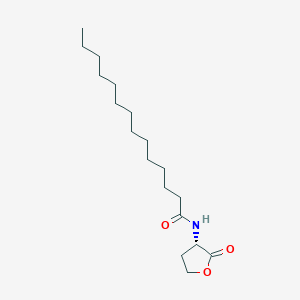

![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)



